molecular formula C7H3BrF2O2 B1383961 6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde CAS No. 2010955-48-1

6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde

Cat. No. B1383961
M. Wt: 237 g/mol
InChI Key: YRUSYULQLGSEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3BrF2O2 . It has an average mass of 236.998 Da and a monoisotopic mass of 235.928436 Da .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde consists of 7 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

    Synthesis of Unsymmetrical and Highly Functionalized Carbazoles and Dibenzofurans

    • Field : Organic Chemistry
    • Application : 6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is employed in the lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes .
    • Method : The method involves the use of a Lewis acid to promote the reaction . The Lewis acid accepts a pair of electrons from the biaryl triazene, which then reacts with the 6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde .
    • Results : The result is the formation of unsymmetrical and highly functionalized carbazoles and dibenzofurans .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

6-bromo-2,3-difluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-5(12)7(10)6(9)3(4)2-11/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUSYULQLGSEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C=O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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